Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Description
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3 |
InChI Key |
VGZBIAUHVWMWKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a complex organic compound featuring a unique bicyclic structure with a nitrogen atom integrated into the framework and a carboxylate ester functional group. A common synthetic route involves reacting benzyl N-hydroxycarbamate with cyclopentadiene in an ethanol solvent system, typically requiring a catalyst to enhance reaction efficiency.
Production of 2-azabicyclo[2.2.1]hept-5-en-3-one
A process for producing 2-azabicyclo[2.2.1]hept-5-en-3-one involves reacting 1,3-cyclopentadiene with methanesulfonyl cyanide in a Diels-Alder reaction to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is then hydrolyzed to form 2-azabicyclo[2.2.1]hept-5-en-3-one. Hydrolysis is preferably performed in the presence of an acid, such as a carboxylic acid, with acetic acid being most preferred. The Diels-Alder reaction is preferably performed in a solvent at a temperature of -50° to +100°C, or more preferably at a temperature of -20° to +40°C. Preferred solvents include halogenated aliphatic and aromatic hydrocarbons, aromatic hydrocarbons, and acyclic or cyclic ethers, with dichloromethane being most preferred. The 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene is preferably hydrolyzed without being previously isolated.
Chemical Reactions Analysis
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including oxidation with m-chloroperoxybenzoic acid (MCPBA).
Applications and Research
This compound and its analogs are of interest in medicinal chemistry and materials science because of their potential applications. The presence of the benzyl group enhances its reactivity and interaction with biological systems, making it a candidate for drug discovery. Similar compounds have shown promise in selectively interacting with biological targets, leading to therapeutic effects.
Data Table
| Property | Value |
|---|---|
| Product Name | This compound |
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | This compound |
| CAS No. | VC17868296 |
| Standard InChI | InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3 |
| Standard InChIKey | VGZBIAUHVWMWKZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 |
| PubChem Compound ID | 85340712 |
Chemical Reactions Analysis
Reduction Reactions
The ester group in this compound undergoes reduction under various conditions:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-methanol | 70–85% | |
| DIBAL-H | THF, –78°C | Partially reduced intermediates (e.g., aldehydes) | 60–75% |
Reduction with LiAlH₄ proceeds with retention of stereochemistry at the bicyclic core due to the rigidity of the norbornane-like framework .
Hydrogenation of the Double Bond
The strained endo double bond in the bicyclic system is susceptible to catalytic hydrogenation:
Hydrogenation typically occurs with syn addition, preserving the stereochemical integrity of the bicyclic system .
Electrophilic Additions
The electron-rich double bond participates in electrophilic additions:
| Reagent | Conditions | Product | Regioselectivity | References |
|---|---|---|---|---|
| Br₂ (1 equiv) | CCl₄, 0°C | 5,6-Dibromo derivative | Markovnikov | |
| Cl₂ (excess) | CH₂Cl₂, RT | Dichlorinated adduct | Anti-addition |
Bromination studies reveal preferential attack at the less hindered endo face of the double bond .
Ring-Opening Metathesis
The bicyclic system undergoes ring-opening metathesis polymerization (ROMP) with Grubbs catalysts:
| Catalyst | Conditions | Product | Application | References |
|---|---|---|---|---|
| Grubbs 2nd generation | CH₂Cl₂, 40°C | Polymeric azabicycloheptene derivatives | Materials science |
This reactivity is leveraged to create functionalized polymers with tunable mechanical properties.
Nitrogen Functionalization
The tertiary nitrogen atom undergoes alkylation and acylation:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| CH₃I (excess) | K₂CO₃, DMF, 60°C | N-Methyl-2-benzyl-2-azabicycloheptene derivative | 80% | |
| AcCl | Et₃N, CH₂Cl₂, 0°C | N-Acetylated analog | 65% |
Alkylation retains the bicyclic framework, while acylation can destabilize the ring system under harsh conditions .
Peptide Coupling Reactions
The ester group participates in peptide bond formation:
| Coupling Reagent | Conditions | Product | Application | References |
|---|---|---|---|---|
| TBTU/DIEA | CH₂Cl₂, RT | Tripeptide conjugates (e.g., glycyl-leucine derivatives) | Drug discovery |
These reactions demonstrate utility in synthesizing bioactive conjugates for nicotinic receptor targeting .
Fluorination and Epimerization
DAST-mediated fluorination and oxidation-reduction strategies:
| Reagent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| DAST | CH₂Cl₂, –40°C | 7-Fluoro derivative | SN2 mechanism dominant | |
| PDC | CH₂Cl₂, RT | 7-Keto intermediate | Facilitates epimerization |
Fluorination proceeds with retention of configuration, while ketone intermediates allow stereochemical inversion .
Scientific Research Applications
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. The compound can undergo phosphorylation reactions, which are crucial for its biological activity . The bicyclic structure allows for specific interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Biological Activity
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, with CAS number 2103639-70-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.274 g/mol |
| LogP | 2.521 |
| PSA | 29.540 Ų |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The azabicyclo structure is known to facilitate interactions with neurotransmitter receptors and enzymes, potentially influencing pathways related to pain modulation and neurological functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary assays have shown that derivatives of azabicyclo compounds can exhibit antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Studies suggest that similar compounds may provide neuroprotective effects by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.
- Analgesic Properties : Some analogs have demonstrated analgesic effects in pain models, indicating a potential for development as pain management agents.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, various derivatives of azabicyclo compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzyl group significantly enhanced activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of related azabicyclo compounds in a model of oxidative stress-induced neuronal death. The results demonstrated that these compounds could reduce cell death and reactive oxygen species (ROS) production, indicating potential therapeutic applications in neurodegenerative diseases .
Research Findings
Recent research has explored the synthesis and modification of this compound to enhance its biological activity:
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, including asymmetric Pictet–Spengler reactions which yield high enantiomeric purity .
- Biological Assays : Comprehensive biological assays have been conducted to evaluate the compound's efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation .
Q & A
What synthetic methodologies are effective for preparing Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate?
Basic Research Question
A common approach involves phosphorylation of precursor bicyclic compounds. For example, the title compound can be synthesized by reacting (3exo)-2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride in the presence of triethylamine and catalytic DMAP under argon. Purification via flash chromatography (dichloromethane/diethyl ether) yields the product in ~80% yield . Crystallization is achieved through slow evaporation of dichloromethane/hexane solutions.
How is the stereochemistry and crystal packing of this compound characterized?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals three chiral centers (C2: R, C5: S, C6: R) and weak intermolecular C–H···π interactions (C12–H12···Cg1, 3.566 Å) along the [010] axis. Geometric parameters include a dihedral angle of 68.52° between phenyl rings, with no significant hydrogen bonding . NMR spectroscopy (e.g., H and C) confirms regiochemistry and purity, as demonstrated in related bicyclic esters .
What factors influence regioselectivity in electrophilic additions to this bicyclic system?
Advanced Research Question
Regioselectivity depends on steric hindrance, electronic effects, and electrophile type. The 2-azabicyclo[2.2.1]hept-5-ene scaffold exhibits distinct selectivity compared to norbornene due to nitrogen lone-pair interactions and benzyl group steric effects. For example, electrophiles may preferentially attack the less hindered exo face or form stabilized carbocation intermediates. Computational modeling and comparative studies with norbornene derivatives are recommended to resolve conflicting reports .
How does acidic treatment induce skeletal rearrangements in derivatives of this compound?
Advanced Research Question
Under trifluoroacetic acid, 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo stereospecific rearrangement to 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. The mechanism likely involves protonation of the carbonyl, ring-opening via retro-Diels-Alder, and re-cyclization. This contrasts with thermal conditions, which favor Diels-Alder adduct formation .
What strategies enable enantioselective synthesis of this compound?
Advanced Research Question
Chiral auxiliaries like (1S,3exo)-2-benzyl derivatives are employed. Reduction of cycloadducts with LiAlH yields enantiomerically pure intermediates. Barbier-Wieland degradation further refines stereochemistry, recovering chiral auxiliaries quantitatively. Asymmetric induction is attributed to steric steering and π-π interactions during cycloaddition .
How are phosphorylation reactions optimized for functionalizing this bicyclic system?
Intermediate Research Question
Phosphorylation with ClPPh or OPClPh proceeds via nucleophilic substitution at the hydroxyl group. Reaction monitoring by P NMR and mass spectrometry ensures completion. Endo/exo isomer differentiation requires NOESY correlations due to overlapping signals in H NMR .
What intermolecular interactions dominate the solid-state structure?
Basic Research Question
SC-XRD identifies weak C–H···π interactions (2.77 Å, 42° angle) between the benzyl phenyl group and adjacent aromatic rings. No classical hydrogen bonds are observed, suggesting van der Waals and π-stacking govern crystal packing .
How is mass spectrometry applied to characterize polymerization products of related monomers?
Intermediate Research Question
Electrospray ionization mass spectrometry (ESI-MS) resolves oligomers from ring-opening metathesis polymerization (ROMP). For example, methyl N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate oligomers are identified via m/z peaks corresponding to repeat units. Fragmentation patterns distinguish chain-termination mechanisms .
What challenges arise in ruthenium-catalyzed [2+2] cycloadditions with unsymmetrical alkynes?
Advanced Research Question
Ru catalysts yield up to 90% cycloadducts, but regioselectivity is modest (e.g., 1.5:1 ratio). Reductive N–O bond cleavage of select adducts generates [3.2.0] bicyclic structures, requiring 2D NMR (COSY, HSQC) for unambiguous assignment due to dynamic exchange phenomena .
How should researchers address contradictions in reported selectivity data?
Advanced Research Question
Discrepancies in regioselectivity (e.g., electrophile-dependent outcomes) are resolved by systematically varying reaction conditions (temperature, solvent, electrophile) and employing computational tools (DFT). Comparative studies with norbornene analogs highlight electronic vs. steric influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
